

Synthesis of 6-Methylbenzo[d]isoxazol-3(2H)-one: An Experimental Protocol

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Compound of Interest

Compound Name: 6-Methylbenzo[d]isoxazol-3(2H)-one

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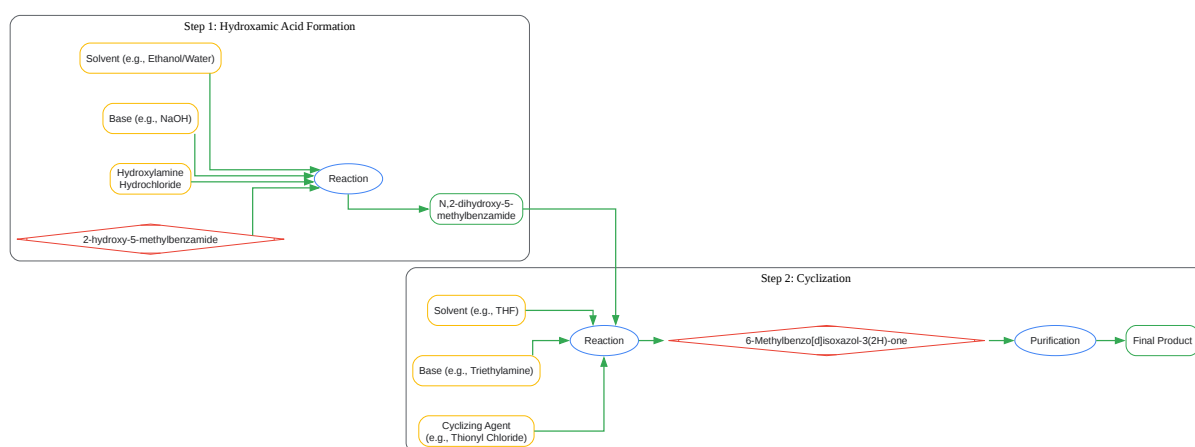
This document provides a detailed experimental protocol for the synthesis of **6-Methylbenzo[d]isoxazol-3(2H)-one**, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocol is based on established synthetic methodologies for analogous benzisoxazolone derivatives.

Introduction

6-Methylbenzo[d]isoxazol-3(2H)-one belongs to the benzisoxazolone class of heterocyclic compounds. These scaffolds are of significant interest in pharmaceutical research due to their presence in a variety of biologically active molecules. This protocol outlines a reliable synthetic route starting from readily available commercial reagents.

Overall Reaction Scheme

The synthesis of **6-Methylbenzo[d]isoxazol-3(2H)-one** can be achieved through a two-step process starting from 2-hydroxy-5-methylbenzamide. The first step involves the formation of a hydroxamic acid, which then undergoes cyclization to yield the target compound.



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Caption: Experimental workflow for the synthesis of **6-Methylbenzo[d]isoxazol-3(2H)-one**.

Data Presentation

Parameter	Step 1: Hydroxamic Acid Formation	Step 2: Cyclization
Starting Material	2-Hydroxy-5-methylbenzamide	N,2-Dihydroxy-5-methylbenzamide
Key Reagents	Hydroxylamine hydrochloride, NaOH	Thionyl chloride, Triethylamine
Solvent	Ethanol/Water	Tetrahydrofuran (THF)
Reaction Temperature	Room Temperature	0 °C to Room Temperature
Reaction Time	12-24 hours	2-4 hours
Typical Yield	70-85%	60-75%
Purification Method	Recrystallization	Column Chromatography
Final Product Form	Crystalline Solid	Crystalline Solid

Experimental Protocols

Step 1: Synthesis of N,2-Dihydroxy-5-methylbenzamide

Materials:

- 2-Hydroxy-5-methylbenzamide
- Hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$)
- Sodium hydroxide (NaOH)
- Ethanol
- Deionized water
- Round-bottom flask
- Magnetic stirrer
- Standard laboratory glassware

Procedure:

- In a round-bottom flask, dissolve 2-hydroxy-5-methylbenzamide (1.0 equivalent) in a minimal amount of ethanol.
- In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium hydroxide (1.2 equivalents) in water.
- Add the aqueous hydroxylamine solution to the ethanolic solution of 2-hydroxy-5-methylbenzamide at room temperature with stirring.
- Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, acidify the reaction mixture with dilute hydrochloric acid (HCl) to precipitate the product.
- Collect the solid product by vacuum filtration and wash with cold water.
- Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to afford pure N,2-dihydroxy-5-methylbenzamide as a crystalline solid.

Step 2: Synthesis of 6-Methylbenzo[d]isoxazol-3(2H)-one**Materials:**

- N,2-Dihydroxy-5-methylbenzamide
- Thionyl chloride (SOCl_2)
- Triethylamine (Et_3N)
- Anhydrous Tetrahydrofuran (THF)
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel

- Inert atmosphere setup (e.g., nitrogen or argon)
- Standard laboratory glassware

Procedure:

- To a solution of N,2-dihydroxy-5-methylbenzamide (1.0 equivalent) in anhydrous THF under an inert atmosphere, add triethylamine (2.2 equivalents) and cool the mixture to 0 °C in an ice bath.
- Slowly add a solution of thionyl chloride (1.1 equivalents) in anhydrous THF to the reaction mixture via a dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
- Upon completion, quench the reaction by the slow addition of water.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield **6-Methylbenzo[d]isoxazol-3(2H)-one** as a solid.

Safety Precautions

- All experiments should be performed in a well-ventilated fume hood.
- Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
- Thionyl chloride is a corrosive and lachrymatory reagent and should be handled with extreme care.

- Triethylamine is a flammable and corrosive liquid.
- Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS) for detailed safety information.
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